
(Naphthalen-2-yl)methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Naphthalen-2-yl)methyl thiocyanate is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted at the 2-position with a methyl thiocyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-yl)methyl thiocyanate typically involves the reaction of 2-naphthylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
(Naphthalen-2-yl)methyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiocyanate group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Derivatives such as (Naphthalen-2-yl)methyl amine or (Naphthalen-2-yl)methyl alcohol.
Oxidation: Products like (Naphthalen-2-yl)methyl sulfoxide or (Naphthalen-2-yl)methyl sulfone.
Reduction: (Naphthalen-2-yl)methyl amine.
科学研究应用
Chemistry
In organic synthesis, (Naphthalen-2-yl)methyl thiocyanate serves as a versatile intermediate for the preparation of various naphthalene derivatives. It is used in the synthesis of complex molecules and as a building block for heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have shown promising biological activities, making it a valuable scaffold for drug discovery.
Industry
In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.
作用机制
The mechanism of action of (Naphthalen-2-yl)methyl thiocyanate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
(Naphthalen-2-yl)methyl chloride: Similar structure but with a chloride group instead of thiocyanate.
(Naphthalen-2-yl)methyl amine: Contains an amine group, offering different reactivity and biological properties.
(Naphthalen-2-yl)methyl alcohol: Features a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness
(Naphthalen-2-yl)methyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
103859-51-4 |
|---|---|
分子式 |
C12H9NS |
分子量 |
199.27 g/mol |
IUPAC 名称 |
naphthalen-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C12H9NS/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
InChI 键 |
DKPYYXVIBTWSLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


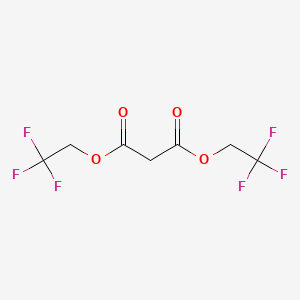
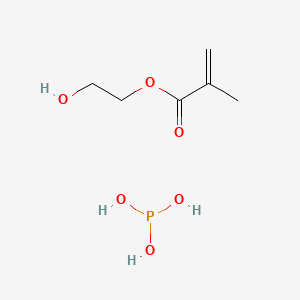
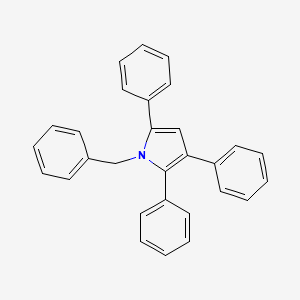
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
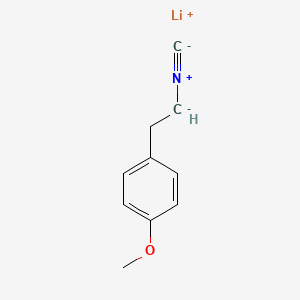
![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
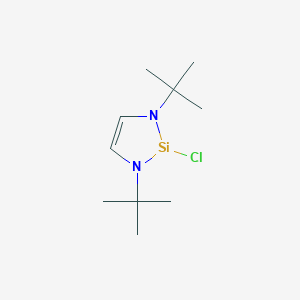
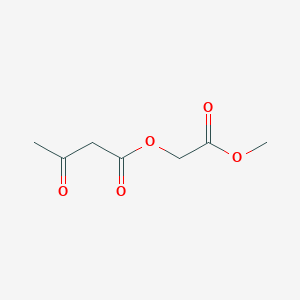
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
